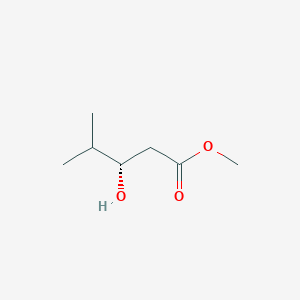
Methyl(s)-3-hydroxy-4-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3S)-3-hydroxy-4-methylpentanoate is an organic compound with the molecular formula C7H14O3. It is a chiral ester, meaning it has a specific three-dimensional arrangement of atoms that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (3S)-3-hydroxy-4-methylpentanoate can be synthesized through several methods. One common approach involves the esterification of (3S)-3-hydroxy-4-methylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of methyl (3S)-3-hydroxy-4-methylpentanoate may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of a suitable precursor, such as a keto ester, in the presence of a chiral catalyst to ensure the desired stereochemistry. This process can be optimized for large-scale production by adjusting parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-hydroxy-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: SOCl2 in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Methyl (3S)-3-oxo-4-methylpentanoate.
Reduction: (3S)-3-hydroxy-4-methylpentanol.
Substitution: Methyl (3S)-3-chloro-4-methylpentanoate.
Scientific Research Applications
Methyl (3S)-3-hydroxy-4-methylpentanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme-catalyzed reactions, particularly those involving esterases and lipases.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of flavors and fragrances due to its ester functionality, which imparts pleasant aromas.
Mechanism of Action
The mechanism by which methyl (3S)-3-hydroxy-4-methylpentanoate exerts its effects depends on the specific context of its use. In enzymatic reactions, the compound may act as a substrate for esterases, which catalyze the hydrolysis of the ester bond to produce the corresponding alcohol and acid. The molecular targets and pathways involved in these reactions include the active sites of the enzymes, where the ester bond is cleaved through nucleophilic attack by water molecules.
Comparison with Similar Compounds
Methyl (3S)-3-hydroxy-4-methylpentanoate can be compared with other similar compounds, such as:
Methyl (3R)-3-hydroxy-4-methylpentanoate: The enantiomer of the compound, which has the opposite stereochemistry at the 3-position.
Ethyl (3S)-3-hydroxy-4-methylpentanoate: A similar ester with an ethyl group instead of a methyl group.
Methyl (3S)-3-hydroxy-4-ethylpentanoate: A similar ester with an ethyl group at the 4-position instead of a methyl group.
Properties
Molecular Formula |
C7H14O3 |
|---|---|
Molecular Weight |
146.18 g/mol |
IUPAC Name |
methyl (3S)-3-hydroxy-4-methylpentanoate |
InChI |
InChI=1S/C7H14O3/c1-5(2)6(8)4-7(9)10-3/h5-6,8H,4H2,1-3H3/t6-/m0/s1 |
InChI Key |
HIUDWDUEXPJHRR-LURJTMIESA-N |
Isomeric SMILES |
CC(C)[C@H](CC(=O)OC)O |
Canonical SMILES |
CC(C)C(CC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















